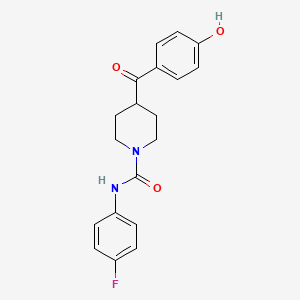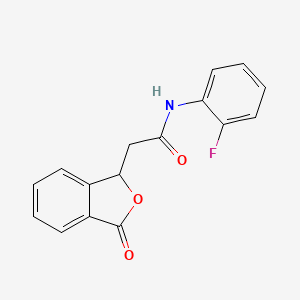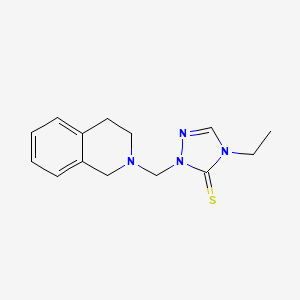
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988 by Pfizer scientists. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications. In
作用機序
CP 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by CP 55,940 leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. The exact mechanism of action of CP 55,940 is not fully understood, but it is thought to involve modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and physiological effects
CP 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to modulate neurotransmitter release and to affect intracellular signaling pathways. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
実験室実験の利点と制限
One advantage of using CP 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, one limitation of using CP 55,940 is its potential for off-target effects, particularly at high doses. Researchers must carefully control the dose and duration of exposure to CP 55,940 to avoid unwanted effects.
将来の方向性
There are many future directions for research on CP 55,940 and its potential therapeutic applications. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors that can be used to study the endocannabinoid system with greater specificity. Another area of interest is the investigation of the potential anti-cancer effects of CP 55,940 and other synthetic cannabinoids. Finally, there is a need for further research on the potential side effects and safety of CP 55,940 and other synthetic cannabinoids, particularly in the context of long-term use.
合成法
The synthesis of CP 55,940 involves several steps, including the condensation of 4-hydroxycyclohexanone with 3-(1-pyrrolidinyl)benzaldehyde, followed by reduction with sodium borohydride to form the intermediate alcohol. The alcohol is then converted to the final product by reaction with 4-nitrobenzenesulfonyl chloride and triethylamine. The yield of CP 55,940 is typically around 20% and the purity can be increased through recrystallization.
科学的研究の応用
CP 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent and as a tool for studying the endocannabinoid system. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-8-6-14(7-9-16)18-17(21)13-4-3-5-15(12-13)19-10-1-2-11-19/h1-5,10-12,14,16,20H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCQRSAODYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)



![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)